(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride, or 6-MIPDMHCl for short, is an organic compound with a variety of uses in scientific research. It is a monoamine oxidase inhibitor, meaning that it can inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. 6-MIPDMHCl is an important tool for scientists studying the effects of monoamine oxidase inhibitors on the body, and has been used in a variety of studies.
Wissenschaftliche Forschungsanwendungen
6-MIPDMHCl has been used in various scientific research applications. It has been used as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. It has also been used in studies of the effects of monoamine oxidase inhibitors on the body, such as studies of depression, anxiety, and Parkinson's disease. Additionally, 6-MIPDMHCl has been used in studies of the effects of monoamine oxidase inhibitors on neurodegenerative diseases, such as Alzheimer's and Huntington's disease.
Wirkmechanismus
6-MIPDMHCl acts as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. Monoamine oxidase enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, 6-MIPDMHCl can increase the levels of these neurotransmitters in the body, which can have a variety of effects, depending on the neurotransmitter in question.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MIPDMHCl are largely dependent on the neurotransmitter in question. For example, the increase in serotonin caused by 6-MIPDMHCl is thought to be responsible for the antidepressant effects of monoamine oxidase inhibitors. Similarly, the increase in dopamine caused by 6-MIPDMHCl is thought to be responsible for the anti-Parkinson's effects of monoamine oxidase inhibitors. Additionally, 6-MIPDMHCl has been shown to have neuroprotective effects, which may be due to its ability to increase the levels of certain neurotransmitters in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-MIPDMHCl in lab experiments is that it is relatively easy to synthesize in the laboratory. Additionally, it has been widely studied and is well understood, making it a good choice for experiments involving monoamine oxidase inhibitors. However, there are some limitations to using 6-MIPDMHCl in lab experiments. For example, it is not always easy to control the exact concentration of 6-MIPDMHCl in the experiment, and it can be difficult to determine the exact effects of 6-MIPDMHCl on the body.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-MIPDMHCl. For example, further research could be done to investigate the effects of 6-MIPDMHCl on neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research could be done to investigate the effects of 6-MIPDMHCl on other disorders, such as depression, anxiety, and addiction. Additionally, further research could be done to investigate the potential therapeutic benefits of 6-MIPDMHCl, such as its ability to increase the levels of certain neurotransmitters in the body. Finally, further research could be done to investigate the potential toxic effects of 6-MIPDMHCl, such as its ability to inhibit the activity of certain enzymes.
Synthesemethoden
6-MIPDMHCl can be synthesized in the laboratory through a multi-step process, beginning with the reaction of 6-methoxyimidazo[1,5-a]pyridine-3-carboxylic acid with dimethylamine. This reaction is then followed by the addition of hydrochloric acid, which yields the desired product, 6-MIPDMHCl.
Eigenschaften
IUPAC Name |
2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHATXGDEKZYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.